1-Decene
Overview
Description
1-Decene is an organic compound with the chemical formula C10H20 . It contains a chain of ten carbon atoms with one double bond, making it an alkene . There are many isomers of decene depending on the position and geometry of the double bond . Dec-1-ene is the only isomer of industrial importance . As an alpha olefin, it is used as a comonomer in copolymers and is an intermediate in the production of epoxides, amines, oxo alcohols, synthetic lubricants, synthetic fatty acids, and alkylated aromatics .
Synthesis Analysis
The industrial processes used in the production of dec-1-ene are oligomerization of ethylene by the Ziegler process or by the cracking of petrochemical waxes . In ethenolysis, methyl oleate, the methyl ester of oleic acid, converts to 1-decene and methyl 9-decenoate . The oxidative carboxylation of 1-decene to 1,2-decylene carbonate has been investigated using supported gold catalysts . Another method of synthesis is the catalytic polymerization of 1-decene with a boron trifluoride (BF3)/alcohol system .
Molecular Structure Analysis
The molecular weight of 1-Decene is 140.2658 . The structure of 1-Decene is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
1-Decene undergoes various chemical reactions. For instance, it undergoes hydroformylation in an aqueous biphasic system enabled by methylated cyclodextrins . It also participates in the coordinative chain transfer polymerization .
Physical And Chemical Properties Analysis
1-Decene is a colorless liquid under standard temperature and pressure conditions . It exhibits a unique set of properties that make it suitable for various applications . Its physical and chemical properties are dictated by the alkene structure, particularly the presence of a double bond in its molecular structure . The molecular weight of 1-Decene is about 140.27 g/mol . It has a boiling point of approximately 170°C (338°F) and a density of about 0.73 g/cm^3 at 20°C .
Scientific Research Applications
Oligomerization and Polymerization
- 1-Decene is used in oligomerization processes with Ziegler–Natta catalysts, demonstrating good catalytic activity and leading to oligomers consisting of di-, tri-, tetra-, and pentamer. This process is significant for developing various polymeric materials (Huang et al., 2005).
- Another study demonstrated the synthesis of oligomers using AlCl3/TiCl4/SiO2/Et2AlCl as a catalyst, showing desirable results for the oligomerization of 1-Decene (Huang et al., 2006).
Catalysis and Reaction Studies
- 1-Decene undergoes isomerization, with studies estimating thermodynamic properties and equilibrium compositions. This process is crucial for understanding the chemical behavior of long-chain olefins (Jörke et al., 2015).
- In catalysis, 1-Decene has been used in solvent-free aerobic epoxidation studies, where cobalt-based catalysts are explored as an alternative to gold catalysts (Engel et al., 2019).
Synthetic Lubricants
- The trimerization of 1-Decene with chromium catalysts is a method to synthesize C30 and C36 olefins, which, after hydrogenation, are valuable as synthetic lubricants for automotive applications (Wasserscheid et al., 2001).
Membrane Separation
- 1-Decene's separation from contaminants using nanofiltration membranes is another area of research, highlighting the challenges and potential solutions in purifying valuable products in industrial processes (Bawareth, 2014).
Epoxidation Studies
- Studies have explored the epoxidation of 1-Decene, a crucial reaction in organic synthesis, by various methods, including plasma oxidation andcatalysis. For instance, the epoxidation of 1-Decene using atmospheric non-equilibrium oxygen plasma was investigated, indicating the potential for plasma oxidation in organic compound oxidation under atmospheric pressure (Suga & Sekiguchi, 2006).
Microwave-Assisted Polymer Synthesis
- A novel approach for polyether synthesis from 1-Decene using microwave irradiation was developed, offering a rapid and efficient method compared to conventional techniques. This study has implications for the synthesis of high molecular weight biopolyethers (Ahmadi & Ullah, 2017).
Kinetic Modeling and Catalytic Studies
- Kinetic modeling of 1-Decene oligomerization to synthetic fuels and base oil over tungstated-zirconia catalysts has been researched, providing insights into the production of dimers and trimers for synthetic transportation fuels (Techopittayakul et al., 2018).
- The hydroformylation of 1-Decene using a rhodium catalyst in supercritical carbon dioxide was also studied, focusing on the effect of various parameters to optimize the process (Pedrós et al., 2006).
Material Science Applications
- In material science, 1-Decene has been used in the melt grafting of maleic anhydride onto polypropylene, revealing its influence on the grafting behavior and potential applications in developing advanced materials (Lei et al., 2011).
Safety And Hazards
1-Decene must be handled with care due to its potential hazards. The compound is known to cause skin irritation and serious eye damage upon contact . Additionally, prolonged or repeated exposure to 1-Decene might result in skin dryness or cracking . It may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas .
Future Directions
The 1-Decene market is experiencing robust growth, with an estimated valuation of USD 724.6 million in 2023 and a projected surge to USD 1,309.7 million by 2032 . The increasing application of 1-Decene in producing polyalphaolefin (PAO) is driving market growth, particularly in the automotive and manufacturing sectors .
properties
IUPAC Name |
dec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFLGGQVNFXPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
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Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Related CAS |
17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5 | |
Record name | 1-Decene, dimer | |
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Record name | 1-Decene, tetramer | |
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Record name | Poly(1-decene) | |
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Record name | 1-Decene, trimer | |
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DSSTOX Substance ID |
DTXSID8027329 | |
Record name | 1-Decene | |
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Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID. | |
Record name | 1-DECENE | |
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Record name | 1-Decene | |
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Record name | 1-DECENE | |
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Boiling Point |
339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C | |
Record name | 1-DECENE | |
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Record name | 1-DECENE | |
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Record name | 1-DECENE | |
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Flash Point |
128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c. | |
Record name | 1-DECENE | |
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Record name | 1-Decene | |
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Record name | 1-DECENE | |
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Solubility |
Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor) | |
Record name | 1-DECENE | |
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Density |
0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74 | |
Record name | 1-DECENE | |
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Vapor Density |
4.84 (Air= 1) | |
Record name | 1-DECENE | |
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Vapor Pressure |
1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |
Record name | 1-Decene | |
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Impurities |
Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |
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Product Name |
1-Decene | |
Color/Form |
Colorless liquid | |
CAS RN |
872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9 | |
Record name | 1-DECENE | |
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Record name | 1-Decene | |
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Record name | 1-Decene | |
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Record name | 1-Decene, homopolymer | |
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Record name | 1-Decene | |
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Record name | Dec-1-ene | |
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Melting Point |
-87.3 °F (USCG, 1999), -66.3 °C, -66 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.